1-Naphthalenecarboxaldehyde, 2-(2-propenyloxy)-, oxime
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Overview
Description
1-Naphthalenecarboxaldehyde, 2-(2-propenyloxy)-, oxime is a chemical compound with the molecular formula C14H12O2. It is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings. Naphthalene derivatives are known for their wide range of biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties .
Preparation Methods
The synthesis of 1-Naphthalenecarboxaldehyde, 2-(2-propenyloxy)-, oxime typically involves the following steps:
Chemical Reactions Analysis
1-Naphthalenecarboxaldehyde, 2-(2-propenyloxy)-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. Major products formed from these reactions include nitrile oxides, amines, and substituted derivatives.
Scientific Research Applications
1-Naphthalenecarboxaldehyde, 2-(2-propenyloxy)-, oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anti-inflammatory agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its cytotoxic properties against cancer cells.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenecarboxaldehyde, 2-(2-propenyloxy)-, oxime involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in microbial growth and inflammation.
Pathways: It modulates oxidative stress pathways, leading to its antioxidant and cytotoxic effects.
Comparison with Similar Compounds
1-Naphthalenecarboxaldehyde, 2-(2-propenyloxy)-, oxime can be compared with other naphthalene derivatives such as:
1-Naphthalenecarboxaldehyde: Lacks the propenyloxy and oxime groups, resulting in different chemical properties and reactivity.
2-Naphthalenecarboxaldehyde: Similar structure but different substitution pattern, leading to variations in biological activity.
Naphthalene-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde or oxime, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
96601-26-2 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C14H13NO2/c1-2-9-17-14-8-7-11-5-3-4-6-12(11)13(14)10-15-16/h2-8,10,16H,1,9H2 |
InChI Key |
ZWZMXMHJPULWOB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)C=NO |
Origin of Product |
United States |
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